(R)-2-Bromo-3-phenylpropionic acid
Overview
Description
(R)-2-Bromo-3-phenylpropionic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H9BrO2 and its molecular weight is 229.07 g/mol. The purity is usually 95%.
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Scientific Research Applications
A study on the crystal structure of (2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropionic acid ester demonstrates its unique orientation, contributing to the understanding of molecular structures and interactions (Doesburg, Petit, & Merckx, 1982).
Research on 3-phenylpropionic acid has shown its ability to link to silver through its carboxylate group, resulting in surface-enhanced Raman scattering spectra. This finding has implications for analytical chemistry and materials science (Castro, Ramírez, Tocón, & Otero, 2002).
A method for stereospecific synthesis of (R)-2-hydroxy-2-phenylpropionic acid and related compounds has been established, which is significant for organic synthesis and pharmaceutical research (Inch, Ley, & Rich, 1968).
Techniques for separating enantiomers of 2-arylpropionic acids using high-performance liquid chromatography have been developed, aiding in studies of drug metabolism (Hutt, Fournel, & Caldwell, 1986).
A synthetic route for preparing racemic 2-hydroxymethyl-3-phenylpropionic acid with optically active enantiomers has been presented, crucial for pharmaceutical and organic chemistry applications (Jie, Sihong, & Yanbing, 2011).
A process for efficiently producing phenylpropionic acids via a biocatalytic cascade has been demonstrated, offering a tool for diverse product synthesis in biotechnology and bioengineering (Wang et al., 2019).
Research on ruthenium-catalyzed redox transformation of cinnamaldehyde into 3-phenylpropionic acid and its methyl ester has been conducted, yielding key intermediates for pharmaceuticals like the anti-AIDS drug Indinavir (De Vries, Roelfes, & Green, 1998).
The use of compacted silver nanoparticles in cathodes for electrocatalytic carboxylation is explored, showing high yield and reusability in organic synthesis (Yang, Wu, Wang, & Lu, 2016).
Properties
IUPAC Name |
(2R)-2-bromo-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRSCFNERFONKU-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471756 | |
Record name | (R)-2-BROMO-3-PHENYLPROPIONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42990-55-6 | |
Record name | (R)-2-BROMO-3-PHENYLPROPIONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the synthesis of (R)-2-Bromo-3-phenylpropionic acid based on the provided information?
A1: The provided research article focuses on a process for preparing this compound []. While the abstract doesn't detail the specific steps or reagents involved, it suggests a method dedicated to synthesizing the enantiomerically pure (R)-isomer of this compound. This implies the process likely emphasizes stereoselectivity to obtain the desired enantiomer.
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